molecular formula C8H7ClF2O B8670766 3,5-Difluoro-2-methoxybenzyl chloride

3,5-Difluoro-2-methoxybenzyl chloride

Cat. No.: B8670766
M. Wt: 192.59 g/mol
InChI Key: VQHXQAPSSNZGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-2-methoxybenzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with two fluorine atoms at the 3- and 5-positions and a methoxy group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which modulate its reactivity and stability. The chloride functional group renders it highly reactive in nucleophilic substitution reactions, making it valuable for introducing the 3,5-difluoro-2-methoxybenzyl moiety into larger molecules .

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(chloromethyl)-3,5-difluoro-2-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3

InChI Key

VQHXQAPSSNZGLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)F)CCl

Origin of Product

United States

Comparison with Similar Compounds

3,5-Difluoro-2-methoxybenzyl Bromide

  • Structural Similarity : The bromide analogue shares the same substitution pattern (3,5-difluoro, 2-methoxy) but replaces the chloride with a bromide.
  • Reactivity : Bromides generally exhibit lower electrophilicity compared to chlorides due to weaker C–Br bond polarization. However, the bromine atom’s larger size may enhance leaving-group ability in SN2 reactions.
  • Applications : Like the chloride, the bromide is used in alkylation reactions. Its higher molecular weight (MW: 247.02 g/mol vs. 202.59 g/mol for the chloride) may influence solubility and reaction kinetics .

4,5-Difluoro-2-methoxybenzyl Alcohol

  • Structural Differences : This regioisomer shifts fluorine substituents to the 4- and 5-positions, altering electronic and steric properties. The alcohol group (–OH) replaces the chloride, reducing reactivity.
  • Stability and Use: The alcohol is less reactive and serves as a precursor for esters or ethers. Its discontinued status (as noted in ) suggests challenges in synthesis or commercial viability compared to the chloride .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

  • Functional Group Variation : This compound replaces the benzyl chloride with a benzoyl chloride group (–COCl) and substitutes a trifluoromethyl group at the 5-position.
  • Reactivity Profile : The benzoyl chloride is highly reactive in acylation reactions, while the trifluoromethyl group enhances electron-withdrawing effects. Its applications diverge toward ketone and amide synthesis rather than benzyl-based alkylation .

Research Findings and Mechanistic Insights

  • Fluorine Substitution Effects : The 3,5-difluoro arrangement in the benzyl chloride enhances electrophilicity at the benzylic carbon, facilitating nucleophilic displacement. Fluorine’s inductive effect stabilizes transition states in substitution reactions .
  • Comparative Stability : The chloride’s moisture sensitivity necessitates anhydrous handling, whereas the alcohol analogue’s stability issues (e.g., oxidation) limit its utility .

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